(1-methyl-2-phenyl-1H-imidazol-4-yl)methanol
Overview
Description
(1-methyl-2-phenyl-1H-imidazol-4-yl)methanol is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound features a phenyl group and a methyl group attached to the imidazole ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-2-phenyl-1H-imidazol-4-yl)methanol can be achieved through several methods. One common approach involves the reduction of 1-methyl-2-phenyl-1H-imidazole-4-carboxylic acid using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures . The reaction proceeds as follows:
1-methyl-2-phenyl-1H-imidazole-4-carboxylic acid+LiAlH4→this compound
Industrial Production Methods: Industrial production methods for this compound typically involve similar reduction reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (1-methyl-2-phenyl-1H-imidazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products:
Oxidation: Formation of (1-methyl-2-phenyl-1H-imidazol-4-yl)aldehyde or (1-methyl-2-phenyl-1H-imidazol-4-yl)carboxylic acid.
Reduction: Formation of (1-methyl-2-phenyl-1H-imidazol-4-yl)methane.
Substitution: Formation of (1-methyl-2-phenyl-1H-imidazol-4-yl)methyl halides.
Scientific Research Applications
(1-methyl-2-phenyl-1H-imidazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of (1-methyl-2-phenyl-1H-imidazol-4-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
(1-methyl-1H-imidazol-4-yl)methanol: Lacks the phenyl group, resulting in different reactivity and biological activity.
(2-phenyl-1H-imidazol-4-yl)methanol: Lacks the methyl group, affecting its chemical properties and applications.
(1-methyl-2-phenyl-1H-imidazol-5-yl)methanol: The position of the hydroxyl group is different, leading to variations in reactivity.
Uniqueness: (1-methyl-2-phenyl-1H-imidazol-4-yl)methanol is unique due to the presence of both the phenyl and methyl groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
(1-methyl-2-phenylimidazol-4-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-13-7-10(8-14)12-11(13)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWFFOBIEGIMNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C2=CC=CC=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543649 | |
Record name | (1-Methyl-2-phenyl-1H-imidazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99280-78-1 | |
Record name | (1-Methyl-2-phenyl-1H-imidazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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